2-Fluorobenzamidine

Description

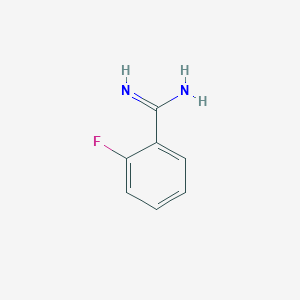

2-Fluorobenzamidine (chemical formula: C₇H₇FN₂; CAS: 57075-81-7) is a fluorinated derivative of benzamidine, characterized by a fluorine atom at the ortho (2-) position of the benzene ring and an amidine functional group (-C(=NH)-NH₂). This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability for pharmaceutical applications . Its structural uniqueness lies in the electron-withdrawing fluorine substituent, which influences electronic distribution, molecular conformation, and binding interactions with biological targets. 2-Fluorobenzamidine serves as a critical building block in medicinal chemistry, particularly in the development of antimicrobial agents and corrosion inhibitors, as evidenced by its inclusion in custom synthesis catalogs and pharmacological studies .

Properties

IUPAC Name |

2-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHSPCNXRHNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401925 | |

| Record name | 2-Fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71204-93-8 | |

| Record name | 2-Fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobenzamidine typically involves the reaction of 2-aminobenzamide with hydrogen fluoride. Another method includes the reaction of hydrogen fluoride with benzoyl chloride to obtain 2-fluorobenzamide, which can then be converted to 2-Fluorobenzamidine .

Industrial Production Methods: Industrial production methods for 2-Fluorobenzamidine are not extensively documented. the synthesis generally follows the laboratory methods with optimization for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzamidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzamidine core.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

Biochemical Properties

2-Fluorobenzamidine exhibits unique biochemical properties that make it valuable in research:

- Enzyme Inhibition : It primarily acts as an inhibitor of serine proteases, which are crucial in various physiological processes, including digestion and immune response. The compound binds to the active site of these enzymes, preventing substrate interaction and thus inhibiting their activity .

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways and gene expression. Its inhibition of proteases leads to significant alterations in cellular metabolism.

- Molecular Mechanism : The binding of 2-fluorobenzamidine to proteases forms a stable complex, which is essential for its inhibitory effects. This interaction can be quantitatively assessed in biochemical assays, providing insights into its mechanism of action.

Scientific Research Applications

The applications of 2-fluorobenzamidine span several scientific fields:

Medicinal Chemistry

- Pharmaceutical Development : It serves as a building block in synthesizing pharmaceutical compounds targeting specific enzymes or receptors. Its role in drug discovery is particularly notable in developing inhibitors for cancer and viral infections.

Biological Studies

- Biochemical Assays : The compound is used extensively in assays to study enzyme inhibition and protein interactions. Its ability to modulate protease activity makes it a critical tool for investigating various biological processes.

Pharmacological Applications

- Cancer Therapy : Recent studies have shown that derivatives of 2-fluorobenzamidine exhibit antitumor activity. For instance, a bithiophene-fluorobenzamidine derivative demonstrated significant inhibition of breast cancer cell growth in vitro and in vivo, affecting key regulatory proteins involved in tumor progression .

- Antiviral Agents : The compound has been explored for its potential to inhibit viral proteases, suggesting applications in antiviral drug development .

Case Studies and Research Findings

Several studies illustrate the efficacy of 2-fluorobenzamidine in various experimental contexts:

In Vitro Studies

- Research indicates that 2-fluorobenzamidine effectively inhibits serine proteases at low concentrations without causing significant cytotoxic effects on normal cells. This characteristic is essential for its application in therapeutic contexts where selective inhibition is required .

Animal Models

- In animal studies involving breast cancer models, the administration of a fluorobenzamidine derivative resulted in reduced tumor incidence and improved survival rates compared to controls. The compound's ability to downregulate oncogenes while upregulating tumor suppressor genes underscores its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Fluorobenzamidine involves its interaction with specific molecular targets, such as serine proteases. By inhibiting these enzymes, the compound can interfere with various biological pathways. In cancer research, it has been shown to down-regulate the expression of CDK1 and HER2 while up-regulating p53, p21, ESR-α, and CAS3, leading to pro-apoptotic and anti-metastatic effects .

Comparison with Similar Compounds

Table 2: Positional Isomerism Effects

| Compound | Fluorine Position | Substituent | Activity Ranking (Inferred) |

|---|---|---|---|

| 1c | 2-fluoro | Bithiophene | High |

| 1e | 3-fluoro | Thiophene-furan | Moderate |

Influence of Bichalcophene Substituents

Bichalcophene groups (e.g., bithiophene or bifuran) at the 4-position of benzamidine enhance π-π stacking and hydrophobic interactions with bacterial membranes. 1g (2-fluoro, bifuran) and MA-1615 (terthiophene, 2-fluoro) demonstrate that larger conjugated systems improve antimicrobial and corrosion inhibition properties .

Physicochemical and Pharmacological Properties

2-Fluorobenzamidine hydrochloride exhibits a high melting point (277–278.5°C) and distinct spectral signatures (IR: 1679 cm⁻¹ for C=N; NMR: δ 9.43 ppm for NH₂), which differentiate it from analogs like 5b (4-(2,2′-bifuran-5-yl)-2-fluorobenzamidine) . The hydrochloride salt form improves aqueous solubility, critical for in vivo applications.

Biological Activity

2-Fluorobenzamidine is a fluorinated derivative of benzamidine that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of 2-fluorobenzamidine, focusing on its mechanisms of action, efficacy against various cancer types, and potential therapeutic applications.

Overview of 2-Fluorobenzamidine

2-Fluorobenzamidine belongs to a class of compounds known for their ability to inhibit serine proteases and exhibit anti-cancer properties. The introduction of fluorine into the benzamidine structure enhances its biological activity by altering its pharmacokinetic and pharmacodynamic profiles.

The biological activity of 2-fluorobenzamidine is primarily attributed to its ability to interact with specific molecular targets involved in tumor progression and microbial resistance. Key mechanisms include:

- Inhibition of Proteases : 2-Fluorobenzamidine acts as a potent inhibitor of various serine proteases, which are often overexpressed in cancerous tissues. This inhibition can lead to reduced tumor growth and metastasis.

- Induction of Apoptosis : Studies have shown that 2-fluorobenzamidine can induce apoptosis in cancer cells by modulating key apoptotic pathways, including the upregulation of pro-apoptotic proteins such as p53 and downregulation of anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in cancer cells, particularly in the G1 phase, thereby inhibiting cell proliferation.

Efficacy Against Cancer

Recent studies have highlighted the promising anti-cancer activities of 2-fluorobenzamidine derivatives, particularly in breast cancer and acute myeloid leukemia (AML):

Case Study: Breast Cancer

A study evaluated the efficacy of bithiophene-fluorobenzamidine (BFB), a derivative containing 2-fluorobenzamidine, against DMBA-induced breast cancer in mice. Key findings included:

- Tumor Growth Inhibition : BFB demonstrated a median growth inhibition concentration (IC50) of approximately 0.63 µM against breast cancer cell lines.

- Survival Rates : Kaplan-Meier analysis indicated that BFB significantly increased survival rates in treated mice compared to control groups.

- Histopathological Improvements : Treatment with BFB restored normal mammary gland architecture and reduced tumor invasiveness, as evidenced by histological examinations .

Case Study: Acute Myeloid Leukemia (AML)

Another study investigated the effects of BFB on DMBA-induced AML:

- Hematological Improvements : BFB treatment resulted in significant improvements in hematological parameters, including increased lymphocyte counts and reduced myeloid/erythroid ratios.

- Apoptosis Induction : The compound induced apoptosis in leukemic cells, as indicated by elevated levels of caspase-3 and p53 proteins .

Antimicrobial Activity

In addition to its anti-cancer properties, 2-fluorobenzamidine exhibits antimicrobial activity against various pathogens. Its efficacy has been tested against strains such as Staphylococcus aureus, where it demonstrated significant antibacterial effects at low concentrations. The presence of fluorine enhances its lipophilicity, improving membrane penetration and bioavailability .

Structure-Activity Relationship (SAR)

The introduction of fluorine into the benzamidine structure has been shown to enhance both antitumor and antimicrobial activities. The SAR studies indicate that modifications at specific positions on the benzene ring can lead to improved potency against target cells while minimizing toxicity .

Q & A

Q. What are the standard synthetic protocols for 2-Fluorobenzamidine, and how can researchers validate the purity and structural integrity of the compound?

Methodological Answer:

- Synthesis: Common routes include nucleophilic substitution of 2-fluorobenzonitrile with ammonia under catalytic conditions or reduction of 2-fluorobenzimidamide precursors. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like hydrolysis derivatives .

- Validation:

- Purity: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is standard for research-grade material.

- Structural Confirmation: (DMSO-d6, δ 7.8–8.2 ppm for aromatic protons), (δ -110 to -115 ppm), and HRMS (theoretical m/z 138.05 for CHFN) .

Q. What safety protocols are critical when handling 2-Fluorobenzamidine in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Exposure Mitigation:

- Inhalation: Use fume hoods during synthesis; monitor airborne particles with real-time sensors.

- Skin Contact: Immediate washing with pH-neutral soap; avoid organic solvents that enhance dermal absorption .

- First Aid: For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical evaluation .

Q. Which analytical techniques are most effective for quantifying 2-Fluorobenzamidine in complex matrices (e.g., biological samples)?

Methodological Answer:

- LC-MS/MS: Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions (e.g., m/z 138 → 121 for quantification).

- Sample Preparation: Solid-phase extraction (C18 cartridges) to isolate the compound from proteins and lipids .

Advanced Research Questions

Q. How can researchers address contradictory data on the stability of 2-Fluorobenzamidine under varying pH and temperature conditions?

Methodological Answer:

- Controlled Stability Studies:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24h; analyze degradation via UPLC.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C).

- Data Reconciliation: Apply multivariate analysis to isolate variables (e.g., trace metal contamination in buffers) causing discrepancies .

Q. What experimental strategies optimize the selectivity of 2-Fluorobenzamidine as a protease inhibitor in enzymatic assays?

Methodological Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure IC values.

- Selectivity Screening: Test against a panel of serine proteases (e.g., thrombin, trypsin) to identify off-target effects. Use molecular docking (AutoDock Vina) to predict binding modes to active sites .

Q. How can computational modeling guide the design of 2-Fluorobenzamidine derivatives with enhanced bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.